4-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile
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Overview
Description
4-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a chlorophenyl group attached to a dihydropyridine ring, which also contains a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate and ammonium acetate in the presence of a suitable solvent. The reaction is carried out under reflux conditions, leading to the formation of the desired compound through a multi-step process that includes condensation, cyclization, and nitrile formation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis equipment can further enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives
Scientific Research Applications
4-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)Imidazole: Shares the chlorophenyl group but has an imidazole ring instead of a dihydropyridine ring.
4-Chlorophenyl azide: Contains the chlorophenyl group and an azide functional group.
Bis(4-chlorophenyl) sulfone: Contains two chlorophenyl groups and a sulfone functional group.
Uniqueness
4-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile is unique due to its combination of a dihydropyridine ring with a carbonitrile group, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
CAS No. |
825638-08-2 |
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Molecular Formula |
C12H7ClN2O |
Molecular Weight |
230.65 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-6-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H7ClN2O/c13-10-3-1-8(2-4-10)11-5-12(16)15-7-9(11)6-14/h1-5,7H,(H,15,16) |
InChI Key |
HAIFQNJMMFCLNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC=C2C#N)Cl |
Origin of Product |
United States |
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